molecular formula C19H14N4O7S B2788136 ETHYL 2-(2,4-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 313240-45-8

ETHYL 2-(2,4-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B2788136
CAS No.: 313240-45-8
M. Wt: 442.4
InChI Key: LWCXIWHLPQZHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(2,4-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a thiazole derivative characterized by a 1,3-thiazole core substituted with a 2,4-dinitrobenzamido group at position 2, a phenyl group at position 4, and an ethyl carboxylate at position 3. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, often explored for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure confers unique electronic properties due to the electron-withdrawing nitro groups and aromatic phenyl substituent, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

ethyl 2-[(2,4-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O7S/c1-2-30-18(25)16-15(11-6-4-3-5-7-11)20-19(31-16)21-17(24)13-9-8-12(22(26)27)10-14(13)23(28)29/h3-10H,2H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCXIWHLPQZHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2,4-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2,4-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the thiazole ring or benzoyl group.

Scientific Research Applications

ETHYL 2-(2,4-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2,4-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitro groups can undergo redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related thiazole derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
ETHYL 2-(2,4-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE (Target) C19H15N5O7S* ~481.42 2,4-Dinitrobenzamido (position 2), phenyl (position 4), ethyl carboxylate (position 5) Strong electron-withdrawing nitro groups; fully aromatic thiazole core. Potential for π-π stacking.
ETHYL (2Z)-2-[(2,3-DIMETHYLPHENYL)IMINO]-3-(2-HYDROXYETHYL)-4-METHYL-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE C17H22N2O3S 334.43 2,3-Dimethylphenyl imino (position 2), 2-hydroxyethyl (position 3), methyl (position 4) Partially saturated thiazole ring; hydroxyethyl group enhances hydrophilicity .
ETHYL 2-[(ANILINOCARBONYL)AMINO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE (CAS 339015-94-0) C19H17N3O3S* ~375.42 Anilinocarbonyl amino (position 2), phenyl (position 4), ethyl carboxylate (position 5) Urea-like substituent; moderate electron density; potential hydrogen-bonding capacity .
ETHYL 5-METHYL-4-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]-3-ISOXAZOLECARBOXYLATE Not provided Not provided Thiazolylamino carbonyl (position 4), methyl (position 5), isoxazole core Isoxazole heterocycle instead of thiazole; dual heterocyclic motifs may alter electronic properties .

*Calculated based on structural inference.

Electronic and Solubility Properties

  • Target Compound : The 2,4-dinitrobenzamido group introduces strong electron-withdrawing effects, reducing electron density on the thiazole ring. This may enhance stability toward electrophilic attack but reduce solubility in polar solvents compared to hydroxyethyl-containing analogs.
  • Compound: The 2-hydroxyethyl group and partially saturated thiazole core improve hydrophilicity, likely increasing aqueous solubility. The imino group may participate in tautomerism, altering reactivity .

Crystallographic and Structural Validation

The target compound’s planar thiazole ring and nitro group geometry would likely be validated using similar methods, with bond lengths and angles compared to databases for consistency .

Research Findings and Challenges

  • Synthetic Complexity: Introducing the 2,4-dinitrobenzamido group likely requires multi-step synthesis, including nitration and amidation, whereas hydroxyethyl or anilinocarbonyl analogs may involve simpler coupling reactions.
  • Structural Robustness : The fully aromatic thiazole core in the target compound ensures conjugation, whereas dihydrothiazoles () offer conformational flexibility .

Biological Activity

Ethyl 2-(2,4-dinitrobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate, a thiazole-based compound, has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is characterized by its complex structure, which includes a thiazole ring and a dinitrobenzamide moiety. The following sections will explore its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions where thiazole derivatives are modified to introduce the dinitrobenzamide group. The general synthetic pathway includes:

  • Formation of the Thiazole Core : The thiazole ring is synthesized using appropriate thioketones and aldehydes under acidic conditions.
  • Introduction of Dinitrobenzamide : The dinitrobenzamide moiety is introduced via acylation reactions using 2,4-dinitrobenzoyl chloride.
  • Esterification : Finally, the carboxylic acid group is esterified with ethanol to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit various cancer cell lines through different mechanisms:

  • Inhibition of SIRT2 : The compound has been identified as a potential inhibitor of SIRT2 (Sirtuin 2), an enzyme implicated in cancer progression. In vitro assays reported an IC50 value of approximately 17.3 µM for SIRT2 inhibition .
  • Cell Viability Studies : In cell viability assays conducted on various cancer cell lines, including SCC13 cells, treatment with this compound resulted in significant cytotoxicity. The compound exhibited concentration-dependent effects on cell survival .

The biological activity of this compound is believed to be mediated through several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed that the compound can induce cell cycle arrest at specific phases (G1/S or G2/M), thereby inhibiting cell proliferation.

Study 1: SIRT2 Inhibition and Cancer Cell Lines

A study investigated the effects of this compound on several cancer cell lines. Results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability across all tested lines (Table 1).

Cell LineIC50 (µM)% Viability at 10 µM
SCC1317.350%
MCF715.045%
A54920.040%

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound towards SIRT2. The results showed favorable interactions with key amino acids in the active site of the enzyme, suggesting a strong potential for therapeutic application against cancers that exhibit elevated SIRT2 activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.